Cas no 930782-91-5 ((R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride)

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chiral piperazine derivative used as a key intermediate in pharmaceutical synthesis. Its stereospecific structure makes it valuable for the development of enantiomerically pure compounds, particularly in medicinal chemistry applications. The hydroxymethyl group offers a reactive site for further functionalization, while the benzyloxycarbonyl (Cbz) protecting group enhances stability during synthetic processes. The hydrochloride salt form improves handling and solubility in polar solvents. This compound is commonly employed in the synthesis of bioactive molecules, including potential therapeutics targeting neurological and infectious diseases. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial-scale applications.
(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride structure
930782-91-5 structure
Product Name:(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
CAS No:930782-91-5
MF:C13H19ClN2O3
MW:286.754562616348
MDL:MFCD11101239
CID:820547
PubChem ID:16124591
Update Time:2025-10-31

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
    • (3R)-3-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester hydrochloride
    • benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate,hydrochloride
    • Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
    • Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
    • benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
    • DTXSID40583100
    • CS-0146559
    • (R)-Benzyl3-(hydroxymethyl)piperazine-1-carboxylatehydrochloride
    • AKOS015847120
    • 930782-91-5
    • (r)-4-n-cbz-2-hydroxymethylpiperazine hydrochloride
    • benzyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
    • MDL: MFCD11101239
    • Inchi: 1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m1./s1
    • InChI Key: YVHVEHPWNMUIKO-UTONKHPSSA-N
    • SMILES: C(N1CCN[C@@H](CO)C1)(=O)OCC1C=CC=CC=1.Cl

Computed Properties

  • Exact Mass: 286.1084202g/mol
  • Monoisotopic Mass: 286.1084202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.8Ų

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(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride Production Method

Production Method 1

Reaction Conditions
Reference
Substituted azetidine compounds of formula (i) useful in the treatment of functional gastrointestinal disorders, ibs, and functional dyspepsia
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  overnight, rt
Reference
Azetidine compounds as neurokinin receptor antagonists, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride Raw materials

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride Preparation Products

Additional information on (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Comprehensive Overview of (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS No. 930782-91-5)

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS No. 930782-91-5) is a chiral piperazine derivative widely recognized for its applications in pharmaceutical research and organic synthesis. This compound, characterized by its hydroxymethyl and benzyl carboxylate functional groups, serves as a versatile intermediate in the development of bioactive molecules. Its enantiomerically pure form, denoted by the (R)-configuration, is particularly valuable for asymmetric synthesis and drug discovery.

The growing interest in chiral building blocks like (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride aligns with the pharmaceutical industry's focus on precision medicine and targeted therapies. Researchers frequently search for high-purity intermediates to optimize drug efficacy and reduce side effects, making this compound a subject of extensive study. Its piperazine core is a common motif in CNS-active drugs, antidepressants, and antivirals, further driving its demand.

From a synthetic perspective, the hydrochloride salt form of this compound enhances stability and solubility, facilitating its use in aqueous reaction conditions. The benzyl-protecting group offers selective deprotection opportunities, enabling modular synthesis of complex molecules. These features make it a preferred choice for medicinal chemists exploring structure-activity relationships (SAR).

Recent advancements in green chemistry have also spotlighted compounds like (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Researchers are investigating eco-friendly catalytic methods to produce such intermediates with minimal waste. This aligns with global trends toward sustainable pharmaceutical manufacturing, a topic frequently queried in academic and industrial forums.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the purity and enantiomeric excess (ee) of this compound. Quality control is critical, as impurities can significantly impact downstream applications. Suppliers often highlight ≥98% purity and certified analytical data to meet stringent research requirements.

In summary, (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS No. 930782-91-5) exemplifies the intersection of chiral chemistry and drug development. Its structural versatility and relevance to cutting-edge therapeutics ensure its continued prominence in scientific literature and commercial catalogs.

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